N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H22N2O3S/c1-15-4-3-5-19(12-15)26-13-20(24)22-11-10-17-14-27-21(23-17)16-6-8-18(25-2)9-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,24) |
InChI Key |
YKWXTKLIZQSHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Acylation: The final step involves the acylation of the amine group with 2-(3-methylphenoxy)acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Agriculture: The compound can be used in the development of agrochemicals.
Cosmetics: It may be incorporated into cosmetic formulations for its potential benefits.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
- N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-chlorophenoxy)acetamide
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic rings and the thiazole moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
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